3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
This compound is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:
- Ester groups: Methyl substituents at the 3- and 5-positions as carboxylate esters.
- Aromatic substitution: A 4-(benzyloxy)-3-methoxyphenyl group at the 4-position of the DHP ring.
- Methyl substitutions: Trimethyl groups at positions 1, 2, and 6, distinguishing it from simpler 1,4-DHPs.
1,4-DHPs are widely studied for their pharmacological properties, particularly as calcium channel blockers.
Properties
IUPAC Name |
dimethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-16-22(25(28)31-5)24(23(26(29)32-6)17(2)27(16)3)19-12-13-20(21(14-19)30-4)33-15-18-10-8-7-9-11-18/h7-14,24H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXCOVHHRUJABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily researched for its potential therapeutic applications:
- Calcium Channel Modulation : It acts as a calcium channel blocker, which is crucial for managing cardiovascular diseases such as hypertension and angina. The interaction with calcium channels can help regulate blood pressure and improve heart function.
- Anti-inflammatory Properties : Studies suggest it may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
Biological Research
In biological studies, the compound serves as a tool for investigating various cellular pathways:
- Enzyme Inhibition Studies : It can be utilized to understand enzyme interactions and their inhibition mechanisms in cellular processes.
- Receptor Binding Studies : The compound's ability to bind to specific receptors allows researchers to explore its effects on different biological pathways.
Organic Synthesis
The compound is also valuable in synthetic chemistry:
- Building Block for Complex Molecules : It serves as a versatile building block in the synthesis of more complex organic compounds. Its unique structure allows for further functionalization and modification.
Material Science
In industrial applications:
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among related 1,4-DHPs are summarized below:
Key Observations :
Ester Groups : The target compound’s 3,5-dimethyl esters may enhance metabolic stability compared to diethyl analogs (e.g., compound in ), as methyl esters are less prone to hydrolysis .
Methyl Substitutions : The 1,2,6-trimethyl configuration in the target compound likely increases ring planarity and rigidity, affecting conformational dynamics during receptor interaction .
Pharmacological Implications
While direct pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:
Biological Activity
3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry for therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C30H34N2O6
- Molecular Weight : 514.60 g/mol
- IUPAC Name : 3,5-dimethyl-4-[4-(benzyloxy)-3-methoxyphenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
The biological activity of this compound primarily involves its interaction with calcium channels. It functions as a calcium channel modulator, which is significant in the treatment of cardiovascular diseases such as hypertension and angina. The modulation of calcium ion flow affects various physiological processes and can lead to therapeutic effects.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antioxidant Activity : Exhibits significant antioxidant properties that help in reducing oxidative stress.
- Anti-inflammatory Effects : Potentially reduces inflammation through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest it may possess antitumor properties by inducing apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of various dihydropyridine derivatives, it was found that this compound exhibited a remarkable ability to scavenge free radicals. This property was attributed to the presence of methoxy and benzyloxy groups which enhance electron donation capabilities.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Study 3: Antitumor Properties
Preliminary findings from cellular assays indicated that the compound induced apoptosis in various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve mitochondrial pathways leading to caspase activation.
Q & A
Q. What are the standard synthetic routes for 3,5-dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be optimized?
The compound is synthesized via a Hantzsch dihydropyridine synthesis derivative. A typical method involves refluxing substituted benzaldehyde derivatives with ammonia and β-keto esters in absolute ethanol, catalyzed by glacial acetic acid. Key parameters include:
- Solvent : Absolute ethanol (ensures anhydrous conditions).
- Catalyst : Glacial acetic acid (5 drops per 0.001 mol substrate).
- Reaction time : 4–6 hours under reflux.
- Workup : Solvent evaporation under reduced pressure followed by filtration .
Optimization can involve varying substituents on the benzaldehyde precursor or adjusting stoichiometric ratios of reactants.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydropyridine ring protons at δ 2.2–2.8 ppm) and confirms ester/aryl substituents.
- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]+ expected).
- X-ray crystallography : Resolves spatial conformation, particularly the boat/chair configuration of the dihydropyridine ring .
Q. How is the compound’s preliminary biological activity assessed in vitro?
Standard assays include:
- Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs.
- Enzyme inhibition : Competitive binding assays targeting calcium channels or cytochrome P-450 isoforms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?
- Variable substituents : Synthesize analogs with modifications to the benzyloxy, methoxy, or methyl groups.
- Activity mapping : Compare IC₅₀ values across analogs to identify substituent-driven trends (e.g., electron-withdrawing groups enhancing antimicrobial potency).
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial topoisomerases) .
Q. What experimental strategies resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?
- Replicate under standardized conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Factorial design of experiments (DoE) : Statistically isolate confounding factors (e.g., pH, temperature) using software like Minitab or JMP .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or systemic biases .
Q. How can computational methods enhance reaction design and mechanistic understanding?
- Reaction path search : Apply density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian 16).
- Kinetic simulations : Predict rate constants for key steps (e.g., cyclocondensation) using COPASI or Kinetiscope.
- Machine learning : Train models on reaction databases to optimize yields or predict side products .
Q. What methodologies assess the compound’s metabolic stability and toxicity profile?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Ames test : Evaluate mutagenicity using Salmonella strains.
- In silico toxicity : Predict hepatotoxicity or cardiotoxicity using QSAR tools like Derek Nexus or ProTox-II .
Q. How can experimental workflows be optimized for scale-up or reproducibility?
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
- Quality by Design (QbD) : Define critical quality attributes (CQAs) and design space using DoE .
- Microreactor systems : Improve heat/mass transfer for reproducible small-scale synthesis .
Q. What advanced techniques elucidate reaction mechanisms involving this compound?
- Isotopic labeling : Use ¹³C-labeled precursors to track carbon flow during synthesis.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- Operando spectroscopy : Monitor intermediates via time-resolved NMR or UV-vis .
Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate research on this compound?
- Hybrid workflows : Combine DFT-predicted reaction pathways with robotic high-throughput screening.
- Data sharing platforms : Use FAIR-compliant repositories (e.g., Chemotion) to aggregate structural/biological data .
- Collaborative networks : Engage with institutes like ICReDD for reaction discovery pipelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
